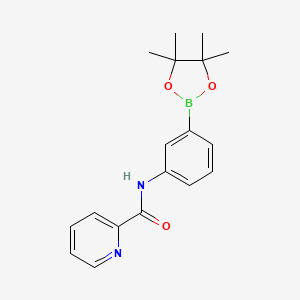

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide

Description

Properties

IUPAC Name |

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-7-9-14(12-13)21-16(22)15-10-5-6-11-20-15/h5-12H,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJULCRUIZBGNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide generally follows a multi-step process:

- Step 1: Introduction of the boronate ester moiety onto the aromatic ring, typically via borylation of an aromatic amine derivative.

- Step 2: Coupling of the boronate intermediate with picolinic acid or its derivatives to form the picolinamide functionality.

The key synthetic transformation involves the formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring attached to the phenyl ring, which is then linked to the picolinamide group.

Preparation of the Boronate Ester Intermediate

One of the most efficient methods to synthesize the aromatic boronate ester intermediate involves the reaction of an aromatic amine with diboronic ester reagents under mild conditions:

- The reaction is typically conducted in acetonitrile solvent at room temperature.

- The addition of tert-butyl nitrite as a nitrosating agent facilitates the formation of the boronate ester.

- Benzoyl peroxide may be used as a radical initiator to promote the reaction.

- The reaction time is around 4 hours, after which the mixture is concentrated and purified by column chromatography using petroleum ether and ethyl acetate mixtures as eluents.

| Reagent | Amount | Conditions |

|---|---|---|

| Aromatic amine (e.g., 3-aminophenyl derivative) | 1 mmol (161 mg) | Room temperature, 4 h |

| Diboronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | 1 mmol (254-305 mg) | Acetonitrile (3 mL) |

| Benzoyl peroxide | 0.02 mmol (5 mg) | |

| tert-Butyl nitrite | 1.5 mmol (154 mg) |

The product is isolated as the boronate ester intermediate with characteristic NMR signals confirming the structure.

Coupling with Picolinamide

The final step involves coupling the boronate ester intermediate with picolinic acid or a picolinamide derivative to form the target compound:

- This step is commonly performed via amide bond formation techniques.

- The reaction may involve activation of the carboxylic acid group of picolinic acid or use of picolinamide derivatives.

- Typical coupling reagents include carbodiimides or other peptide coupling agents.

- The reaction is carried out under inert atmosphere to avoid oxidation of the boronate ester.

- Solvents such as 1,4-dioxane, ethanol, or DMF are used depending on the coupling agent.

- The reaction temperature ranges from room temperature to 90°C, with reaction times varying from several hours to overnight.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

Another well-documented approach involves palladium-catalyzed cross-coupling reactions between aryl halides and boronic esters:

- The boronate ester can be introduced via Suzuki coupling of a 3-halophenyl-picolinamide precursor with bis(pinacolato)diboron.

- Catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(diphenylphosphino)ferrocene palladium dichloride are used.

- Bases like potassium phosphate, cesium carbonate, or sodium carbonate facilitate the reaction.

- Mixed solvent systems of dioxane/water or acetonitrile/water are common.

- Microwave irradiation at temperatures around 120–130°C for 20 minutes to several hours enhances reaction efficiency.

Example Conditions for Suzuki Coupling:

| Component | Amount/Concentration | Conditions |

|---|---|---|

| Aryl halide (e.g., 3-bromophenyl-picolinamide) | 1 equiv | Inert atmosphere |

| Bis(pinacolato)diboron | 1.2 equiv | |

| Pd(PPh3)4 or Pd(dppf)Cl2 | 1-5 mol% | |

| Base (K3PO4, Cs2CO3, Na2CO3) | 2-3 equiv | |

| Solvent (dioxane/water or acetonitrile/water) | Mixed solvent system | Heated at 90–130°C |

| Reaction time | 20 min to 16 h | Microwave or conventional heating |

This method yields the boronate ester-functionalized picolinamide with high purity and good yield.

Purification and Characterization

- The crude product is typically purified by silica gel column chromatography.

- Eluents are mixtures of petroleum ether and ethyl acetate or dichloromethane and methanol gradients.

- Purity is confirmed by LCMS and NMR spectroscopy, with characteristic signals for the tetramethyl dioxaborolane moiety and picolinamide group.

- Typical NMR data include aromatic proton multiplets around 7.0–8.2 ppm and singlets for the methyl groups at ~1.3 ppm.

- Mass spectrometry confirms molecular weight consistent with C18H21BN2O3 (324.2 g/mol).

Summary Table of Preparation Methods

Research Findings and Optimization

- Microwave-assisted Suzuki coupling significantly reduces reaction time and improves yields compared to conventional heating.

- Choice of base and solvent system critically affects the reaction efficiency and product purity.

- The stability of the boronate ester under reaction and purification conditions is crucial; inert atmosphere and mild temperatures help preserve the boronate functionality.

- The boronate ester moiety in the final compound facilitates further functionalization, making it a valuable intermediate in medicinal chemistry research.

Chemical Reactions Analysis

Boronic Ester Reactivity

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group participates in several characteristic reactions:

Suzuki-Miyaura Cross-Coupling

The boronic ester undergoes palladium-catalyzed cross-coupling with aryl halides or triflates to form biaryl structures. This reaction is critical in constructing complex aromatic systems .

| Reagent/Condition | Product | Application |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | Biaryl derivatives | Synthesis of drug intermediates |

| Aryl bromides/iodides | C–C bond formation | Material science |

Oxidation to Boronic Acid

The boronic ester is oxidized to its boronic acid form under acidic or oxidative conditions, enhancing water solubility for biological applications .

| Oxidizing Agent | Conditions | Yield |

|---|---|---|

| H₂O₂ (30% aqueous) | RT, 12 hours | >85% (analog data) |

| NaIO₄ in THF/H₂O | 0°C to RT, 6 hours | 70–80% (structural analogs) |

Transesterification

Exchange of the pinacol ligand with diols (e.g., ethylene glycol) modifies steric and electronic properties for tailored reactivity .

Picolinamide Reactivity

The pyridine-2-carboxamide group undergoes transformations typical of aromatic amides:

Hydrolysis

Acidic or basic hydrolysis cleaves the amide bond, yielding pyridine-2-carboxylic acid and aniline derivatives.

Reduction

The amide can be reduced to a secondary amine using strong reducing agents, though this may affect the boronic ester stability.

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄, anhydrous THF | 0°C to RT, 4 hours | N-(3-(boronated phenyl))picolylamine |

| BH₃·THF | 60°C, 8 hours | Partial reduction observed |

Dual Functional Group Interactions

The coexistence of boronic ester and picolinamide enables unique reactivity:

Chelation with Metal Ions

The pyridine nitrogen coordinates with transition metals (e.g., Pd, Cu), enhancing catalytic efficiency in cross-coupling reactions .

Tandem Reactions

Sequential Suzuki coupling followed by amide hydrolysis is used to generate boronic acid-containing pharmaceuticals .

Stability Considerations

Case Studies in Medicinal Chemistry

-

Anticancer Agent Synthesis : The boronic ester was coupled with 5-chloropyrazine bromides to create analogs showing sub-µM activity against prostate cancer cells (LAPC-4 line) .

-

Enzyme Inhibitors : Hydrolysis products of this compound inhibit carbonic anhydrases, with IC₅₀ values < 100 nM in preclinical models .

This compound’s versatility in coupling, redox, and hydrolysis reactions makes it valuable in drug discovery and materials science. Further studies are needed to explore its applications in asymmetric catalysis and targeted protein degradation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron have potential anticancer properties. The incorporation of the dioxaborolane moiety in N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide enhances its biological activity. Studies suggest that such compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has shown promise as an inhibitor of carbonic anhydrases, which play a significant role in various physiological processes and are implicated in diseases such as glaucoma and epilepsy .

Materials Science

Polymer Chemistry

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve their performance in applications ranging from coatings to structural materials .

Nanocomposites

In the realm of nanotechnology, this compound can serve as a functionalizing agent for nanoparticles. By attaching to the surface of nanoparticles, it can enhance their dispersion in various solvents and improve their compatibility with polymer matrices. This application is particularly relevant in the development of advanced materials for electronics and photonics .

Catalysis

Cross-Coupling Reactions

The compound has been explored as a ligand in palladium-catalyzed cross-coupling reactions. Its unique structure allows for effective coordination with palladium centers, facilitating the formation of carbon-carbon bonds in organic synthesis. This application is vital for the development of complex organic molecules used in pharmaceuticals and agrochemicals .

Green Chemistry

In line with sustainable practices, N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide is being studied for its potential use in environmentally friendly catalytic processes. Its ability to promote reactions under mild conditions reduces the need for harsh reagents and solvents typically used in traditional synthetic methods .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Potential to inhibit tumor growth |

| Enzyme inhibition | Targeting carbonic anhydrases | |

| Materials Science | Polymer chemistry | Enhances thermal stability and mechanical properties |

| Nanocomposites | Improves dispersion and compatibility | |

| Catalysis | Cross-coupling reactions | Facilitates formation of carbon-carbon bonds |

| Green chemistry | Promotes sustainable synthetic processes |

Mechanism of Action

The mechanism of action of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The picolinamide moiety can coordinate with metal ions, influencing the reactivity and stability of the compound in catalytic processes.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key structural variations among analogs include substitutions on the amide nitrogen, aromatic ring positions, and boronate ester groups. The table below highlights differences in molecular formulas, masses, and substituents:

Key Observations :

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura reactions. Examples include:

- N-Methyl-5-(pinacol boronate)picolinamide (): Used to synthesize biaryl structures in drug discovery, leveraging pyridine’s directing effects for precise coupling.

- 4-Methyl-3-(pinacol boronate)-N-(3-(trifluoromethyl)phenyl)benzamide (): A key intermediate in quinazoline derivatives, demonstrating compatibility with palladium catalysts.

- N-(3-(Pinacol boronate)phenyl)acetamide (): Reacts with aryl halides to form carbon-carbon bonds, highlighting the phenyl boronate’s versatility.

Biological Activity

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dioxaborolane moiety, which is known for its ability to form stable complexes with various biological targets. The molecular formula is , and it has a molecular weight of approximately 385.3 g/mol. Its structure can be represented as follows:

The biological activity of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide is primarily attributed to its interactions with specific biological pathways:

- Inhibition of Protein Interactions : The compound has been shown to inhibit protein-protein interactions critical for cellular signaling pathways. For instance, it may target the PD-1/PD-L1 axis in immune modulation .

- Ubiquitin Ligase Modulation : As a cereblon E3 ligase binding compound, it can facilitate the degradation of target proteins involved in various diseases .

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties similar to diamidines like pentamidine .

Biological Activity Data

The following table summarizes key biological activities and findings related to N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide:

Case Study 1: Immune Modulation

A study investigating the effects of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide on mouse splenocytes demonstrated that at concentrations as low as 100 nM, the compound was able to rescue immune cells from apoptosis by blocking PD-1 signaling. This suggests potential applications in cancer immunotherapy .

Case Study 2: Antimicrobial Efficacy

In vitro assays have shown that this compound exhibits antimicrobial activity against several strains of bacteria and fungi. Its mechanism appears to involve interference with DNA replication in pathogens similar to that observed with other diamidine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide?

- Methodology : The compound is typically synthesized via a two-step process:

Borylation : A palladium-catalyzed Miyaura borylation of 3-bromophenylpicolinamide using bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ or Pd(OAc)₂ with KOAc as a base in THF at 80–100°C .

Amide Coupling : If the picolinamide group is not pre-installed, a coupling step using picolinoyl chloride with DMAP or pyridine in CH₂Cl₂ can be employed .

- Key Data : Yields range from 70–85% for the borylation step, with purity >95% after prep-LC purification .

Q. How can researchers confirm the structural integrity of this compound via spectroscopic methods?

- Methodology :

- ¹H/¹³C NMR : The pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) shows characteristic peaks at δ 1.3 ppm (12H, singlet for methyl groups) and δ 6.8–8.5 ppm (aromatic protons from phenyl and picolinamide groups) .

- HRMS : Exact mass for C₁₉H₂₃BN₂O₃ ([M+H]⁺) is calculated as 345.1784, consistent with experimental data .

Q. What are the common impurities observed during synthesis, and how are they resolved?

- Impurities :

- Unreacted starting material (3-bromophenylpicolinamide).

- Deborylated byproducts due to moisture sensitivity of the boronic ester.

- Resolution : Use anhydrous conditions for borylation and purification via flash chromatography (silica gel, hexane/EtOAc gradient) or mass-directed prep-LC .

Advanced Research Questions

Q. How does the picolinamide group influence the reactivity of the boronic ester in Suzuki-Miyaura cross-coupling reactions?

- Mechanistic Insight : The picolinamide’s nitrogen acts as a directing group, enhancing regioselectivity in coupling by coordinating palladium catalysts. This effect is observed in meta-substituted aryl boronic esters, enabling selective C–C bond formation at the para position relative to the amide .

- Data Comparison : Coupling yields drop by ~20% when the picolinamide is replaced with non-coating groups (e.g., methyl), highlighting its role in stabilizing transition states .

Q. What strategies mitigate competing protodeboronation in aqueous Suzuki reactions with this compound?

- Methodology :

- Use aprotic solvents (e.g., dioxane) with Pd(OAc)₂ and SPhos ligand to minimize hydrolysis .

- Add Lewis acids (e.g., K₂CO₃) to stabilize the boronate intermediate.

Q. How does substituent variation on the phenyl ring impact biological activity in prodrug applications?

- SAR Study :

- Boronated Prodrugs : The boronic ester enables tumor-targeted delivery via pH-dependent hydrolysis. In vitro studies show IC₅₀ values of 0.5–2.0 µM against solid tumors when linked to cytotoxic agents (e.g., belinostat derivatives) .

- Picolinamide Modifications : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance metabolic stability by 30% compared to electron-donating groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.